2-(4-(4-Fluorophenyl)-5-(1H-Pyrrol-1-Yl)-1H-Pyrazol-1-Yl)-N,N-Dimethylethanamine is a complex organic compound notable for its potential applications in pharmacology and medicinal chemistry. This compound features a unique molecular structure that combines elements of fluorophenyl, pyrrole, and pyrazole, which are often associated with various biological activities.
This compound can be classified under the category of amine derivatives, specifically as an N,N-dimethylated ethylamine. It is often utilized in research related to drug development due to its structural characteristics that may influence biological interactions. The compound's CAS number is not explicitly mentioned in the sources, but it falls within a broader class of compounds that include various derivatives of pyrrole and pyrazole.
The synthesis of 2-(4-(4-Fluorophenyl)-5-(1H-Pyrrol-1-Yl)-1H-Pyrazol-1-Yl)-N,N-Dimethylethanamine typically involves multi-step organic reactions. Common methods include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula for 2-(4-(4-Fluorophenyl)-5-(1H-Pyrrol-1-Yl)-1H-Pyrazol-1-Yl)-N,N-Dimethylethanamine is . The structure consists of:
The molecular weight is approximately 302.35 g/mol. The structural representation can be visualized through its SMILES notation: CC(C)N(C)C1=NN(C=C1C2=CC=C(C=C2)F)C
.
2-(4-(4-Fluorophenyl)-5-(1H-Pyrrol-1-Yl)-1H-Pyrazol-1-Yl)-N,N-Dimethylethanamine may participate in various chemical reactions typical for amines and heterocycles, including:
The mechanism of action for this compound, particularly in a pharmacological context, would likely involve interaction with specific biological targets such as receptors or enzymes. For instance:
Quantitative data regarding binding affinities or specific biological effects would require empirical studies typically conducted through pharmacological assays.
The physical properties of 2-(4-(4-Fluorophenyl)-5-(1H-Pyrrol-1-Yl)-1H-Pyrazol-1-Yl)-N,N-Dimethylethanamine include:
Chemical properties may include stability under various pH conditions, susceptibility to oxidation, and reactivity with electrophiles.
2-(4-(4-Fluorophenyl)-5-(1H-Pyrrol-1-Yl)-1H-Pyrazol-1-Yl)-N,N-Dimethylethanamine has potential applications in:
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9